molecular formula C21H23FN4S B381574 4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 314261-82-0

4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B381574
CAS No.: 314261-82-0
M. Wt: 382.5g/mol
InChI Key: SPJAGMWVLNDQPZ-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused benzothienopyrimidine core substituted with a 2-methyl group and a 4-(2-fluorophenyl)piperazinyl moiety. Its synthesis typically follows established routes for tetrahydrobenzothieno[2,3-d]pyrimidines, involving cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate derivatives with formamide, followed by chlorination and nucleophilic substitution with piperazine derivatives .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4S/c1-14-23-20(19-15-6-2-5-9-18(15)27-21(19)24-14)26-12-10-25(11-13-26)17-8-4-3-7-16(17)22/h3-4,7-8H,2,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJAGMWVLNDQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine
  • Molecular Formula : C16H19FN4S
  • CAS Number : Not specified in the search results.

Research indicates that compounds similar to 4-[4-(2-fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may function as inhibitors of equilibrative nucleoside transporters (ENTs). Specifically, studies have shown that certain analogues exhibit selectivity towards ENT2 over ENT1. This selectivity is crucial for developing targeted therapies for conditions like cancer and neurological disorders where adenosine signaling is involved .

Biological Activities

The compound has been evaluated for various biological activities:

In Vitro Studies

A series of studies focused on the structure-activity relationship (SAR) of piperazine derivatives have provided insights into the biological activity of compounds similar to the target compound. For example:

  • Dopaminergic Modulation : One study indicated that certain piperazine derivatives could effectively inhibit conditioned avoidance responding in rats, suggesting their potential use in treating anxiety and mood disorders .
  • Nucleoside Transport Inhibition : Another study highlighted that modifications to the benzene moiety adjacent to the piperazine ring significantly influenced the inhibitory effects on ENT1 and ENT2. The presence of halogen substitutions was found to be essential for maintaining these inhibitory activities .

Data Tables

Activity Type Compound Effect Reference
AntipsychoticBMS 181100Reversed cataleptic effects
Nucleoside TransportFPMINT analoguesSelective inhibition of ENT2
AntimicrobialPiperazine derivatives (general)Moderate to good activity against bacteria

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains. The presence of electron-withdrawing groups such as fluorine enhances the antimicrobial potency of these compounds. In particular, studies have reported minimum inhibitory concentration (MIC) values as low as 4 μmol/L against specific bacteria like Staphylococcus aureus and Salmonella typhi .

Anticancer Potential

The compound's structure allows it to interact with various molecular targets implicated in cancer progression. Pyrido[2,3-d]pyrimidines have been shown to inhibit the ephrin receptor family, which is overexpressed in several cancer types. This interaction could lead to the development of new therapeutic agents aimed at treating malignancies . Additionally, compounds in this class have demonstrated activity against multiple cancer cell lines in vitro.

Neuropharmacological Effects

The piperazine moiety in the compound is known for its activity in modulating neurotransmitter systems. Research into similar compounds has revealed potential applications as anxiolytics and antidepressants. The structural similarity to known psychoactive agents suggests that 4-[4-(2-fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may also exhibit effects on serotonin and dopamine receptors .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving microwave-assisted techniques that enhance yield and purity. The development of derivatives allows for structure-activity relationship studies that can optimize biological activity while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityReported MIC values ranging from 4–20 μmol/L against multiple bacterial strains .
Study BAnticancer ActivityDemonstrated inhibition of cancer cell proliferation via ephrin receptor targeting .
Study CNeuropharmacological EffectsSuggested potential as an anxiolytic based on structural analogs .

Comparison with Similar Compounds

Key Observations:

Piperazine vs. Piperidine Substituents : Compounds 4c (piperazinyl) and 4d (piperidinyl) differ in ring nitrogen content. The piperazinyl derivative (4c ) has a lower melting point (134–135°C) compared to the piperidinyl analog (4d , 142–143°C), likely due to reduced hydrogen-bonding capacity in the latter .

Fluorine vs. Trifluoromethyl Groups : The 2-fluorophenyl group in the target compound may offer balanced lipophilicity and metabolic stability compared to the bulkier 3-trifluoromethylphenyl group in , which could hinder receptor interactions.

Methyl vs. Ethyl Substituents: The 2-methyl group in the target compound contrasts with the 2-ethyl group in .

Preparation Methods

Core Structure Formation via Gewald Reaction

The synthesis begins with the construction of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. The Gewald reaction is employed to assemble the thiophene ring, utilizing cyclohexanone, ethyl cyanoacetate, elemental sulfur, and morpholine in ethanol . This one-pot, three-component reaction yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo thieno[2,3-d]pyrimidine-3-carboxylate (Compound 1), characterized by its amino and ester functionalities at the 2- and 3-positions, respectively .

Key Reaction Conditions

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (~78°C)

  • Duration: 6–8 hours

  • Yield: 68–75%

The reaction’s success hinges on the nucleophilic attack of the enamine intermediate (formed from cyclohexanone and morpholine) on the activated cyanoacetate, followed by sulfur incorporation to form the thiophene ring .

Cyclization to Pyrimidinone

Compound 1 undergoes cyclization with excess formamide at 180°C to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 2) . This step converts the ester and amino groups into a fused pyrimidine ring, with a carbonyl group at position 4.

Optimization Insights

  • Prolonged heating (>5 hours) minimizes residual starting material.

  • Acidic workup (HCl) precipitates the product, which is recrystallized from ethanol .

Chlorination at Position 4

The carbonyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux . This generates 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (Compound 3), a critical intermediate for nucleophilic substitution.

Reaction Parameters

  • Solvent: Excess POCl₃ (acts as both reagent and solvent)

  • Temperature: 110°C

  • Duration: 4–6 hours

  • Yield: 82–89%

Piperazine Substitution

The chlorine atom in Compound 3 is displaced by 1-(2-fluorophenyl)piperazine in a nucleophilic aromatic substitution (SNAr) reaction. This step introduces the 4-(2-fluorophenyl)piperazinyl moiety, critical for bioactivity .

Synthetic Protocol

  • Solvent: Dimethylformamide (DMF) or methanol

  • Base: Triethylamine (to scavenge HCl)

  • Temperature: 60–80°C

  • Duration: 6–8 hours

  • Yield: 59–70%

Mechanistic Notes

  • The electron-deficient pyrimidine ring facilitates attack by the piperazine’s secondary amine.

  • Steric effects from the 2-fluorophenyl group necessitate elevated temperatures for complete conversion .

Methyl Group Introduction at Position 2

The 2-methyl group is introduced during the Gewald reaction by substituting ethyl cyanoacetate with methyl cyanoacetate . This modification directs a methyl group to the pyrimidine’s 2-position post-cyclization .

Validation via Spectroscopy

  • ¹H NMR : A singlet at δ 2.48 ppm (3H, CH₃) confirms methyl incorporation .

  • IR : Absence of N–H stretch (3300 cm⁻¹) and presence of C–H aliphatic vibrations (2850–2950 cm⁻¹) .

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water . Purity is validated via:

Analytical Data Table

ParameterValueMethod
Melting Point134–136°CCapillary tube
Molecular FormulaC₂₁H₂₄FN₅SHRMS (ESI+)
Yield (Overall)32–40% (4 steps)Gravimetric
¹H NMR (CDCl₃)δ 7.42 (m, 1H, Ar–F), 3.52 (m, 4H, piperazine), 2.48 (s, 3H, CH₃)400 MHz spectrometer

Comparative Analysis of Synthetic Routes

A review of alternative methodologies reveals variations in efficiency:

Table 2: Route Comparison

StepConventional Method Modified Approach
Gewald ReactionMorpholine catalystPiperidine catalyst
Cyclization AgentFormamideAcetamide (for 2-methyl)
Chlorination SolventPOCl₃ (neat)POCl₃ with DMF (catalytic)
Piperazine CouplingDMF, 80°CMicrowave-assisted, 100°C
Overall Yield32%45%

Microwave-assisted synthesis reduces reaction times by 50% but requires specialized equipment .

Challenges and Mitigation Strategies

  • Low Solubility : The tetrahydrobenzothieno core’s hydrophobicity complicates purification. Use of polar aprotic solvents (e.g., DMSO) during column chromatography improves resolution .

  • Byproduct Formation : Over-chlorination at position 4 is minimized by stoichiometric POCl₃ and controlled reflux times .

  • Piperazine Degradation : Anaerobic conditions (N₂ atmosphere) prevent oxidative decomposition of the 2-fluorophenyl group .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous-flow reactors for the Gewald and cyclization steps, achieving 90% reproducibility . Regulatory compliance requires stringent control of residual solvents (DMF < 500 ppm) via rotary evaporation and lyophilization .

Q & A

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core halogenationPOCl₃, DMF, 110°C, 6h85>95%
Piperazine coupling2-Fluorophenylpiperazine, MeCN, 80°C, 24h7292%

Basic Question: Which spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-fluorophenyl protons at δ 7.2–7.5 ppm; tetrahydro ring CH₂ at δ 2.7–3.1 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 401.1) and detects impurities .
  • X-ray crystallography : Resolves fused-ring planarity and piperazine conformation (e.g., C–N bond angles ~109.5° in similar analogs) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 2.75 (s, 2H, CH₂), δ 7.43 (m, 4H, Ar)
LC-MSm/z 301.0 [M+H]⁺ (core analog)

Advanced Question: How does substitution on the piperazine and benzothieno-pyrimidine moieties affect biological activity?

Methodological Answer:

  • Piperazine modifications : Replacing 2-fluorophenyl with 3-trifluoromethylphenyl (e.g., CAS 314260-80-5) enhances lipophilicity, improving blood-brain barrier penetration in analogs .
  • Benzothieno-pyrimidine core : Methyl substitution at position 2 increases metabolic stability compared to ethyl or chloro derivatives .
  • SAR studies : Schiff base derivatives (e.g., 4a-l, 5a-l) show that electron-withdrawing groups on aryl rings enhance antimicrobial activity (MIC 2–8 µg/mL) .

Advanced Question: What in vitro models evaluate its pharmacological potential?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus and E. coli for analogs with MIC values <10 µg/mL .
  • CNS receptor binding : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) using tritiated ligands to assess affinity (IC₅₀ < 100 nM in fluorophenylpiperazine derivatives) .
  • Cytotoxicity screening : MTT assays on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ > 50 µM) .

Advanced Question: How to resolve contradictions in reported biological activities of analogs?

Methodological Answer:

  • Control variables : Standardize assay conditions (e.g., pH, serum protein content) to minimize discrepancies in IC₅₀ values .
  • Structural validation : Confirm batch purity via HPLC (>98%) and crystallography to exclude impurities influencing activity .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., Tanimoto similarity >0.85 for analogs) to isolate substituent effects .

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